4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-(3-methylphenyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10(2)15-17-16(21-18-15)12-8-14(20)19(9-12)13-6-4-5-11(3)7-13/h4-7,10,12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDLYECTWOYYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC(=NO3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C₁₁H₁₅N₃O
- Molecular Weight: 201.27 g/mol
- CAS Number: 25145894
The presence of the oxadiazole ring is significant as it contributes to various biological activities observed in related compounds.
Biological Activity Overview
Recent studies have highlighted the biological potential of oxadiazole derivatives, particularly in oncology. The compound has shown promising results against various cancer cell lines.
Anticancer Activity
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Cell Line Testing :
- The compound demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
- The IC50 values reported for related oxadiazole derivatives range from 0.12 to 2.78 µM, indicating strong activity compared to standard chemotherapeutics like doxorubicin .
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Mechanism of Action :
- Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells by increasing caspase-3/7 activity, leading to cell cycle arrest at the G1 phase .
- Western blotting revealed that treatment with the compound increased p53 expression levels, a critical regulator of the cell cycle and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural elements:
- Substituents : The presence of electron-withdrawing groups (EWG) on the aromatic ring enhances activity. For instance, compounds with halogen substitutions showed improved potency against cancer cell lines .
- Linker Variations : Modifications in the linker between the oxadiazole and pyrrolidine moieties have been shown to affect biological activity significantly. A five-methylene linker was more effective than a six-methylene counterpart .
Case Studies
Several studies have explored the effects of similar compounds:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their antiproliferative effects. The most active compounds exhibited IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .
- Molecular Docking Studies : Investigations using molecular docking suggested that these compounds interact favorably with key proteins involved in cancer progression, such as estrogen receptors and histone deacetylases (HDACs), further supporting their development as drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
